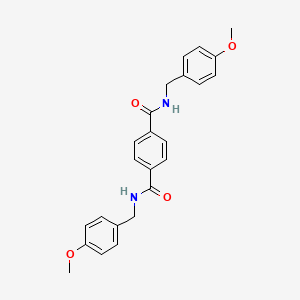

![molecular formula C20H17BrN2O4 B11640648 (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11640648.png)

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural features

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-1-(4-Brom-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Kondensation von 4-Brom-3-methylbenzaldehyd mit 4-Methoxy-3-methylbenzaldehyd in Gegenwart einer geeigneten Base, gefolgt von der Cyclisierung mit Harnstoff unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur zwischen 60-80 °C gehalten wird, um eine optimale Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung skalierbarere und kostengünstigere Methoden umfassen. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Prozess zu rationalisieren und eine gleichbleibende Qualität und einen höheren Durchsatz zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese weiter verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Die Verbindung (5Z)-1-(4-Brom-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Formen liefern.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Bromatoms.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumiodid (NaI) oder Kaliumfluorid (KF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Chinone entstehen, während die Reduktion Amine oder Alkohole liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder Modulatoren biologischer Pfade untersucht. Ihre Fähigkeit, mit bestimmten Proteinen zu interagieren, macht sie zu wertvollen Werkzeugen in der Wirkstoffforschung und -entwicklung.

Medizin

In der pharmazeutischen Chemie werden diese Verbindung und ihre Analoga auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie können entzündungshemmende, krebshemmende oder antimikrobielle Wirkungen zeigen und damit zu Kandidaten für die Medikamentenentwicklung werden.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer reaktiven funktionellen Gruppen bei der Synthese von fortschrittlichen Materialien wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den (5Z)-1-(4-Brom-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und verschiedene biologische Pfade zu beeinflussen. So kann sie beispielsweise die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so den Zugang des Substrats und die anschließende Katalyse verhindert.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. Their ability to interact with specific proteins makes them valuable tools in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its analogs are studied for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism by which (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-1-(4-Chlor-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion

- (5Z)-1-(4-Fluor-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist (5Z)-1-(4-Brom-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion durch das Vorhandensein des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen deutlich beeinflussen kann. Das Bromatom kann die Fähigkeit der Verbindung verbessern, an Halogenbindungen teilzunehmen, einer wichtigen Wechselwirkung in der pharmazeutischen Chemie.

Diese detaillierte Übersicht vermittelt ein umfassendes Verständnis von (5Z)-1-(4-Brom-3-methylphenyl)-5-[(4-Methoxy-3-methylphenyl)methyliden]-1,3-diazinane-2,4,6-trion, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Eigenschaften

Molekularformel |

C20H17BrN2O4 |

|---|---|

Molekulargewicht |

429.3 g/mol |

IUPAC-Name |

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H17BrN2O4/c1-11-9-14(5-6-16(11)21)23-19(25)15(18(24)22-20(23)26)10-13-4-7-17(27-3)12(2)8-13/h4-10H,1-3H3,(H,22,24,26)/b15-10- |

InChI-Schlüssel |

JLYMWRRKNZVSKF-GDNBJRDFSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OC |

Kanonische SMILES |

CC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-](/img/structure/B11640566.png)

![6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)

![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)

![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)

![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)

![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)

![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)

![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)

![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)

![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)